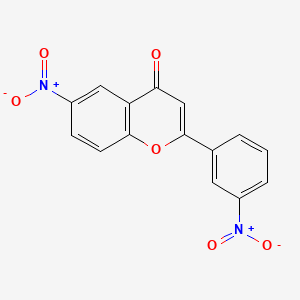

3',6-Dinitroflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3',6-Dinitroflavone, also known as this compound, is a useful research compound. Its molecular formula is C15H8N2O6 and its molecular weight is 312.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anxiolytic Effects

A significant application of 3',6-dinitroflavone is its use as an anxiolytic agent. Research indicates that it effectively reduces anxiety-like behavior in animal models. For instance, in the elevated plus maze test, mice injected with this compound demonstrated increased time spent in open arms, indicative of reduced anxiety levels. This effect was blocked by Ro15-1788, a specific antagonist at the benzodiazepine binding site, confirming the compound's mechanism of action through GABA_A receptor modulation .

Modulation of GABA_A Receptors

This compound has been shown to modulate GABA_A receptor activity. Studies reveal that it inhibits [^3H]flunitrazepam binding to these receptors, suggesting its role as a low-efficacy modulator. The compound's selectivity for certain GABA_A receptor subtypes may contribute to its therapeutic profile, offering potential benefits in treating anxiety disorders without the adverse effects commonly associated with full agonists like diazepam .

Case Studies and Research Findings

- Behavioral Studies : In a series of experiments involving various doses of this compound (0.01-0.3 mg/kg) administered to mice, researchers observed consistent anxiolytic effects across different behavioral tests. Notably, the compound did not impair motor coordination or induce amnesic effects, which are common side effects of traditional anxiolytics .

- Binding Affinity Studies : Binding studies conducted on recombinant GABA_A receptors indicated that this compound exhibits a higher affinity for specific receptor subtypes (e.g., α3β2γ2) compared to others. This selectivity is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Comparative Analysis of Flavonoids

The following table summarizes the comparative pharmacological profiles of various flavonoids, including this compound:

| Flavonoid | Anxiolytic Activity | GABA_A Modulation | Sedative Effects | Binding Affinity |

|---|---|---|---|---|

| This compound | High | Low efficacy | Mild at high doses | High |

| Diazepam | Very High | Strong agonist | Yes | Very High |

| Other Flavonoids | Variable | Variable | Variable | Variable |

Propiedades

Número CAS |

100914-36-1 |

|---|---|

Fórmula molecular |

C15H8N2O6 |

Peso molecular |

312.23 g/mol |

Nombre IUPAC |

6-nitro-2-(3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8N2O6/c18-13-8-15(9-2-1-3-10(6-9)16(19)20)23-14-5-4-11(17(21)22)7-12(13)14/h1-8H |

Clave InChI |

CNVQMRWAJHEFGZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Key on ui other cas no. |

100914-36-1 |

Sinónimos |

3',6-dinitroflavone 6,3'-dinitroflavone 6-nitro-2-(3-nitrophenyl)-4H-1-benzopyran-4-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.